7-hydroxy-8-(1H-indol-2-yl)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-HYDROXY-8-(1H-INDOL-2-YL)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting because of its unique structure, which combines an indole moiety with a chromenone system, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 7-HYDROXY-8-(1H-INDOL-2-YL)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Chromenone System: The chromenone system can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Coupling of the Indole and Chromenone Systems: The final step involves coupling the indole moiety with the chromenone system through a series of condensation reactions, often using catalysts such as palladium or copper.
Chemical Reactions Analysis
7-HYDROXY-8-(1H-INDOL-2-YL)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-HYDROXY-8-(1H-INDOL-2-YL)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-HYDROXY-8-(1H-INDOL-2-YL)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The chromenone system may also contribute to its biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar compounds to 7-HYDROXY-8-(1H-INDOL-2-YL)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other indole derivatives and chromenone compounds. Some examples are:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Coumarin: A compound with anticoagulant properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of 7-HYDROXY-8-(1H-INDOL-2-YL)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its combined indole and chromenone structure, which may offer synergistic effects and novel biological activities .
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-hydroxy-8-(1H-indol-2-yl)-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H17NO3/c1-11-19(23)16(18-9-12-5-2-3-8-17(12)22-18)10-15-13-6-4-7-14(13)21(24)25-20(11)15/h2-3,5,8-10,22-23H,4,6-7H2,1H3 |
InChI Key |
UPFCKFMBAMHHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C3=CC4=CC=CC=C4N3)C5=C(CCC5)C(=O)O2 |
Origin of Product |
United States |
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